molecular formula C13H14O4 B3060849 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione CAS No. 91418-45-0

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

Cat. No.: B3060849
CAS No.: 91418-45-0
M. Wt: 234.25 g/mol
InChI Key: XMAWAPAJKQHUHU-UHFFFAOYSA-N
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Description

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione is an organic compound with the molecular formula C13H16O4. It is a white crystalline solid that is soluble in alcohol and ether but only slightly soluble in water . This compound is often used as a building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione typically involves multi-step organic reactions. One common method starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetylacetone under basic conditions. This reaction forms the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial during production due to the potential irritant properties of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione involves its interaction with various molecular targets. It can inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is responsible for the production of reactive oxygen species. This inhibition can lead to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWAPAJKQHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1)O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303970
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91418-45-0
Record name NSC163816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
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3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

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